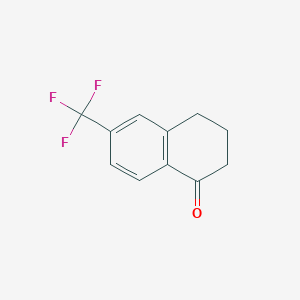

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Description

BenchChem offers high-quality 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(trifluoromethyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c12-11(13,14)8-4-5-9-7(6-8)2-1-3-10(9)15/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCUZXSDJQOPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(F)(F)F)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565337 | |

| Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62620-71-7 | |

| Record name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Part 1: The Strategic Approach: Intramolecular Friedel-Crafts Acylation

An In-Depth Technical Guide to the Synthesis of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, a key building block in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a crucial motif in drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.[1][2] Consequently, robust and efficient access to scaffolds like 6-(trifluoromethyl)tetralone is of paramount importance for researchers in drug development.

The primary and most effective strategy for constructing the tetralone core is through an intramolecular Friedel-Crafts acylation.[3][4] This guide will focus on this powerful cyclization method, detailing the synthesis of the necessary precursor and the critical ring-closing step, grounded in mechanistic understanding and practical laboratory insights.

The synthesis is logically approached as a two-stage process. First, the precursor molecule, 4-(4-(trifluoromethyl)phenyl)butanoic acid, is prepared. This linear precursor contains both the aromatic ring to be acylated and the carboxylic acid that will serve as the acylating agent. The second stage is the pivotal intramolecular cyclization to form the desired tetralone.

Caption: Mechanism of acid-catalyzed intramolecular Friedel-Crafts cyclization.

Experimental Protocol: Polyphosphoric Acid (PPA) Mediated Cyclization

This protocol is widely employed due to its operational simplicity and effectiveness, often providing good yields without the need for halogenated solvents.

Materials and Reagents:

-

4-(4-(Trifluoromethyl)phenyl)butanoic acid

-

Polyphosphoric acid (PPA)

-

Deionized water

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Condenser (optional, for high temperatures)

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 4-(4-(trifluoromethyl)phenyl)butanoic acid (1.0 eq). Add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 (PPA:starting material).

-

Scientist's Insight: PPA serves as both the catalyst and the solvent. A sufficient excess is crucial to ensure the mixture remains stirrable as the reaction progresses and to drive the equilibrium towards the product by consuming the water generated.

-

-

Heating and Reaction Monitoring: Lower the flask into a heating mantle and begin vigorous stirring. Heat the mixture to 80-100 °C. The mixture will become a homogenous solution as it heats.

-

Scientist's Insight: The trifluoromethyl group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Therefore, thermal energy is required to overcome the activation barrier for the cyclization.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). Take a small aliquot, quench it in water, extract with ethyl acetate, and spot it on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion. This usually takes 2-4 hours.

-

-

Reaction Quench: Once the reaction is complete, remove the heating mantle and allow the flask to cool to near room temperature. In a separate large beaker, prepare a mixture of ice and water. Very slowly and carefully, pour the viscous reaction mixture into the ice-water with vigorous stirring.

-

Causality Note: This step is highly exothermic. Adding the acidic mixture to ice-water hydrolyzes the PPA and precipitates the organic product. Slow addition is critical to control the heat generated and prevent splashing of the corrosive acid.

-

-

Extraction: The product will likely precipitate as a solid or an oil. Transfer the entire mixture to a separatory funnel. Extract the aqueous mixture three times with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Scientist's Insight: Multiple extractions are necessary to ensure complete recovery of the product from the aqueous phase.

-

-

Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

-

Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

-

Brine (to remove excess water).

-

Trustworthiness Check: The bicarbonate wash may produce CO₂ gas if significant acid is carried over. Vent the separatory funnel frequently.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically a yellow to brown oil or solid. Purify it via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to obtain the pure 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one as a white to off-white solid.

Quantitative Data Summary

| Parameter | Value/Description | Rationale |

| Starting Material | 4-(4-(Trifluoromethyl)phenyl)butanoic acid | Contains the necessary aromatic and carboxylic acid moieties. |

| Reagent/Solvent | Polyphosphoric Acid (PPA) | Acts as both catalyst and solvent; activates the carboxylic acid. |

| Reagent Ratio | ~10:1 (w/w) PPA to Starting Material | Ensures a stirrable mixture and drives the reaction forward. |

| Temperature | 80 - 100 °C | Overcomes the deactivating effect of the -CF3 group. |

| Reaction Time | 2 - 4 hours | Typical duration for completion, should be monitored by TLC. |

| Workup | Quenching on ice, extraction | Safely hydrolyzes PPA and isolates the organic product. |

| Purification | Flash Column Chromatography | Removes baseline impurities and unreacted starting material. |

| Typical Yield | 70 - 85% | Represents a good to excellent yield for this transformation. |

References

-

ResearchGate. Synthesis of 1-Tetralones by Intramolecular Friedel—Crafts Reaction of 4-Arylbutyric Acids Using Lewis Acid Catalysts. Available at: [Link]

-

Royal Society of Chemistry. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

-

Organic Chemistry Portal. Tetralone synthesis. Available at: [Link]

-

ResearchGate. Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Available at: [Link]

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. Available at: [Link]

-

ResearchGate. Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Organic Chemistry Portal. Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. Available at: [Link]

-

Oriental Journal of Chemistry. Recent Trifluoromethylation Reactions. A Mini Review Paper. Available at: [Link]

-

Journal of Organic Chemistry. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. Available at: [Link]

-

Royal Society of Chemistry. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications. Available at: [Link]

-

Chemistry Stack Exchange. Mechanism for Friedel-Crafts Alkylation in Synthesis of the Precursor of Sertraline. Available at: [Link]

-

Chemsrc. CAS#:136295-01-7 | 4-(4-(Trifluoromethyl)phenyl)butanoic acid. Available at: [Link]

- Google Patents. Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

National Institutes of Health. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Executive Summary and Introduction

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, identified by CAS Number 62620-71-7, is a fluorinated aromatic ketone of significant interest in modern synthetic chemistry.[1][2] It serves as a pivotal building block in the development of novel pharmaceutical and agrochemical agents.[1] The tetralone scaffold is a well-established pharmacophore present in numerous bioactive molecules, while the strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position imparts profound effects on the molecule's physicochemical and biological properties.

The -CF3 group is a cornerstone of contemporary drug design, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, often leading to improved binding affinity and pharmacokinetic profiles.[3][4] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines authoritative experimental protocols for its characterization, and discusses its strategic importance for researchers in medicinal chemistry and materials science.

Core Molecular and Physicochemical Profile

A consolidated summary of the essential properties of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is presented below. It is critical to distinguish between experimentally verified data and computationally predicted values, the latter of which serve as valuable estimates pending empirical confirmation.

| Property | Value | Source / Comment |

| IUPAC Name | 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one | - |

| Synonyms | 6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one | [2] |

| CAS Number | 62620-71-7 | [1][2] |

| Molecular Formula | C₁₁H₉F₃O | [1] |

| Molecular Weight | 214.18 g/mol | [1] |

| Boiling Point | 261.2 ± 40.0 °C at 760 mmHg | Predicted Value[1][2] |

| Density | 1.288 ± 0.06 g/cm³ | Predicted Value[2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [1][2] |

Spectroscopic and Analytical Characterization

Precise structural confirmation and purity assessment are paramount. The following sections detail the expected spectroscopic signatures based on the compound's structure and provide standardized methodologies for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the carbon-hydrogen framework.

-

¹H NMR: The proton spectrum is expected to exhibit distinct regions. Aromatic protons will appear in the downfield region (δ 7.5-8.2 ppm), displaying complex splitting patterns due to coupling with each other and the -CF3 group. Three aliphatic proton signals, corresponding to the C2, C3, and C4 positions, are anticipated as multiplets between δ 2.0 and 3.5 ppm.

-

¹³C NMR: The carbonyl carbon (C1) should produce a signal around δ 195-200 ppm. Aromatic carbons will resonate between δ 120-150 ppm, with the carbon directly attached to the -CF3 group appearing as a quartet due to C-F coupling. The aliphatic carbons will be found in the upfield region (δ 20-40 ppm).

-

¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the -CF3 group, providing a clear diagnostic marker for the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups. The presence of a strong C-F bond and a conjugated ketone system gives rise to a characteristic spectral fingerprint.

-

C=O Stretch: A strong, sharp absorption band is predicted around 1680-1695 cm⁻¹ , characteristic of an α,β-unsaturated ketone conjugated to an aromatic ring.

-

C-F Stretches: Multiple strong and broad absorption bands are expected in the 1100-1350 cm⁻¹ region, which is definitive for the trifluoromethyl group.[5]

-

Aromatic C=C Stretches: Medium-intensity bands will appear in the 1450-1600 cm⁻¹ range.

-

Aliphatic C-H Stretches: Absorptions just below 3000 cm⁻¹ will confirm the presence of the saturated portion of the tetralone ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion (M⁺): The primary peak in an electron ionization (EI) mass spectrum should correspond to the molecular weight, with an expected m/z of 214.18 .

-

Key Fragments: Common fragmentation pathways for tetralones include the loss of neutral molecules like CO (m/z 28) and ethylene (C₂H₄, m/z 28), leading to significant fragment ions.

Physical and Chemical Properties in Detail

Solubility Profile

-

High Solubility: In common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO).

-

Poor Solubility: In aqueous and highly polar protic solvents like water.

This profile is a direct consequence of the trifluoromethyl group, which significantly increases the overall lipophilicity of the molecule, a common strategy used in drug design to enhance membrane permeability.[3][6]

Stability and Storage

The compound is reported to be stable under recommended storage conditions.[1][2]

-

Recommended Storage: Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

-

Causality: The inert atmosphere minimizes the risk of slow oxidation, particularly at the benzylic C4 position, while refrigeration reduces the rate of any potential degradation pathways. The compound should be protected from strong light, oxidizing agents, and strong bases.

Strategic Application in Research and Development

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is not merely a chemical reagent but a strategic platform for innovation. Its value lies in the convergence of a proven bioactive scaffold (tetralone) and a powerful property-modifying group (-CF3).

This workflow highlights how the core compound is a precursor to high-value applications, with its utility being fundamentally enhanced by the properties conferred by the trifluoromethyl group.[3][4]

Standardized Experimental Methodologies

To ensure data integrity and reproducibility, the following self-validating protocols are provided for the characterization of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one.

Protocol: Purity Determination by Reverse-Phase HPLC

-

Objective: To quantify the purity of the compound and detect any synthesis-related impurities.

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Methodology:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B over 1 minute, and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL with 50:50 Acetonitrile:Water.

-

Injection Volume: 10 µL.

-

Validation: The primary peak should be sharp and symmetrical. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Protocol: Melting Point Determination

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Instrumentation: Capillary melting point apparatus.

-

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in the apparatus. Use a rapid heating ramp (10-20 °C/min) for an initial estimate.

-

Refined Measurement: For an accurate reading, use a new capillary and heat rapidly to within 15 °C of the estimated melting point. Then, reduce the ramp rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of < 2 °C.

-

Conclusion

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a highly valuable synthetic intermediate whose physicochemical properties are dominated by its conjugated ketone system and the powerful electronic and steric influence of the trifluoromethyl group. Its predicted high lipophilicity and established role as a stable building block underscore its utility in the rational design of new molecules with tailored properties. The standardized protocols provided herein offer a robust framework for its consistent analysis, ensuring high-quality material for demanding research and development applications.

References

-

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one - MySkinRecipes. 1

-

Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks - ChemRxiv. 6

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. 3

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. 4

-

6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one | 62620-71-7 - ChemicalBook. 2

-

IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C - Bentham Science. 5

-

6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one - 杭州沙拓生物医药科技有限公司.

Sources

- 1. 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one [myskinrecipes.com]

- 2. 6-(Trifluoromethyl)-2,3,4-trihydronaphthalen-1-one | 62620-71-7 [m.chemicalbook.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. jelsciences.com [jelsciences.com]

- 5. benthamopen.com [benthamopen.com]

- 6. chemrxiv.org [chemrxiv.org]

A Comprehensive Spectroscopic Guide to 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one: Predicted Data and Experimental Protocols for Structural Elucidation

Abstract

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a key structural motif and synthetic intermediate in medicinal chemistry and materials science.[1][2] The incorporation of the trifluoromethyl (CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable moiety in drug design.[3] This technical guide provides a detailed, predictive analysis of the spectral data for this compound across Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple data summary to explain the theoretical underpinnings of the expected spectral features. It provides detailed, field-proven experimental protocols for acquiring high-fidelity data and illustrates key structural and fragmentation relationships with clear diagrams, establishing a self-validating framework for the characterization of this and related compounds.

Introduction: The Significance of Trifluoromethylated Tetralones

The α-tetralone scaffold, a bicyclic aromatic ketone, is a privileged structure found in numerous natural products and serves as a cornerstone for the synthesis of biologically active compounds.[4][5] Its derivatives have been explored as inhibitors of monoamine oxidase (MAO), anti-tumor agents, and compounds targeting neurological disorders.[6][7] The strategic placement of a trifluoromethyl group onto this scaffold, as in 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, is a deliberate design choice in modern medicinal chemistry. The CF₃ group is a powerful bioisostere for a methyl or ethyl group but possesses a strong electron-withdrawing nature, which can profoundly alter the physicochemical properties of the parent molecule. Understanding the precise spectral signature of this compound is therefore paramount for reaction monitoring, quality control, and structural confirmation during the synthesis of novel therapeutic agents.

Molecular Structure and Properties

Before delving into the spectral analysis, it is essential to establish the foundational structure of the molecule.

-

Chemical Name: 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

-

Molecular Formula: C₁₁H₉F₃O

-

Molecular Weight: 214.18 g/mol [1]

-

CAS Number: 62620-71-7[1]

The diagram below illustrates the molecular structure with standardized numbering for subsequent spectral assignments.

Caption: Molecular structure of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Principles and Experimental Rationale

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

-

¹H NMR provides information on the number and connectivity of protons, revealing the aliphatic chain structure and the substitution pattern on the aromatic ring.

-

¹³C NMR details the carbon skeleton of the molecule. The use of broadband proton decoupling simplifies the spectrum to single lines for each unique carbon, with the notable exception of the CF₃ carbon, which will show coupling to fluorine.[8]

-

¹⁹F NMR is highly specific and sensitive for the trifluoromethyl group. Its wide chemical shift range and high sensitivity make it an excellent probe for confirming the presence and electronic environment of the fluorine atoms.[9]

Predicted ¹H NMR Spectrum

The proton spectrum is predicted to show signals corresponding to three distinct aliphatic methylene groups and three aromatic protons. The electron-withdrawing CF₃ group will exert a deshielding effect on the aromatic protons, shifting them downfield relative to the unsubstituted α-tetralone.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |

| H5 | ~8.25 | d | 1H | J ≈ 1.8 Hz | Deshielded by carbonyl and CF₃ group; ortho to C4a. |

| H7 | ~7.85 | dd | 1H | J ≈ 8.5, 1.8 Hz | Meta to CF₃ and ortho to H8. |

| H8 | ~7.70 | d | 1H | J ≈ 8.5 Hz | Ortho to CF₃ group. |

| H2 (C2-H₂) | ~2.95 | t | 2H | J ≈ 6.5 Hz | Adjacent to the carbonyl group. |

| H4 (C4-H₂) | ~2.65 | t | 2H | J ≈ 6.5 Hz | Benzylic protons. |

| H3 (C3-H₂) | ~2.15 | p | 2H | J ≈ 6.5 Hz | Methylene group adjacent to two other methylenes. |

Predicted ¹³C NMR Spectrum

The ¹³C spectrum will confirm the carbon framework. The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), and the aromatic carbon to which it is attached (C6) will show a smaller quartet due to two-bond coupling (²JCF).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F coupled) | Rationale |

| C1 (C=O) | ~197.0 | s | Conjugated ketone carbonyl. |

| C8a | ~145.0 | s | Aromatic quaternary carbon. |

| C4a | ~133.5 | s | Aromatic quaternary carbon. |

| C7 | ~131.0 | s | Aromatic CH. |

| C6 | ~129.5 | q (²JCF ≈ 32 Hz) | Aromatic carbon attached to CF₃. |

| C5 | ~128.0 | s | Aromatic CH. |

| C8 | ~126.0 | s | Aromatic CH. |

| C (CF₃) | ~124.0 | q (¹JCF ≈ 272 Hz) | Trifluoromethyl carbon. |

| C2 | ~39.0 | s | Aliphatic CH₂ adjacent to carbonyl. |

| C4 | ~29.5 | s | Benzylic CH₂. |

| C3 | ~23.0 | s | Aliphatic CH₂. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and unambiguous confirmation of the trifluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Ar-CF₃ | ~ -63 | s | Typical range for an aromatic trifluoromethyl group, referenced to CFCl₃.[10][11] The singlet multiplicity arises because there are no adjacent fluorine or hydrogen atoms to cause significant splitting. |

Experimental Protocol for NMR Data Acquisition

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Separation:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: Standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Detection:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Analyzer: Scan range of m/z 40-450.

-

Synergistic Data Interpretation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the synergistic interpretation of all data:

-

Mass Spectrometry establishes the molecular weight at 214 g/mol .

-

IR Spectroscopy confirms the presence of a conjugated ketone (C=O), an aromatic ring, and C-F bonds.

-

NMR Spectroscopy provides the definitive structural proof. ¹³C NMR confirms 11 unique carbons, including a carbonyl, a CF₃ group, and the expected number of aliphatic and aromatic carbons. ¹H NMR shows the precise arrangement and connectivity of the protons on the aliphatic and aromatic rings. Finally, ¹⁹F NMR provides an unmistakable signal confirming the trifluoromethyl group's electronic environment.

Together, these datasets provide a rigorous and self-validating confirmation of the structure of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, leaving no ambiguity as to its identity and purity.

Conclusion

This guide has outlined the predicted spectral characteristics of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one using a theoretically grounded, predictive approach. By synthesizing information from fundamental principles and analogous structures, we have constructed a comprehensive spectral profile. The detailed experimental protocols provided herein offer a robust framework for researchers to acquire high-quality data for this compound and other novel tetralone derivatives. This integrated spectroscopic approach is indispensable for advancing research and development in fields that rely on the precise characterization of complex organic molecules.

References

- The Royal Society of Chemistry. (n.d.). Contents.

-

Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 117–127. Retrieved from [Link]

-

Manikandan, A., et al. (2022). Synthesis of Biologically Active α-Tetralone Condensate: Growth of Single Crystal, Characterization by Experimental and Simulation Methods. Polycyclic Aromatic Compounds, 42(5), 2349-2369. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Tetralone. PubChem. Retrieved from [Link]

-

van Rensburg, H. D. J., et al. (2020). The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase. Molecules, 25(19), 4381. Retrieved from [Link]

-

Mary, Y. S., et al. (2022). (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease. Journal of Molecular Structure, 1250, 131771. Retrieved from [Link]

-

ResearchGate. (2021). Structural examination, theoretical calculations, and pharmaceutical scanning of a new tetralone based chalcone derivative. Retrieved from [Link]

-

ResearchGate. (2014). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of Fluorine NMR. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Khan, I., & Ibrar, A. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Chemistry Reports, 1(2). Retrieved from [Link]

-

ResearchGate. (2021). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. Retrieved from [Link]

-

University of Washington. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Alpha-Tetralone: A Deep Dive into its Chemical Characteristics and Synthesis Applications. Retrieved from [Link]

-

Sorigué, D., et al. (2021). Dynamics and Catalytic Conversion of the CO2 Coproduct in Fatty Acid Photodecarboxylase. Journal of the American Chemical Society, 143(4), 2047-2057. Retrieved from [Link]

-

ResearchGate. (2012). Series of 19F NMR spectra recorded during the process of warming a.... Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

ChemBK. (2024). 6-fluoro-3,4-dihydronaphthalen-1(2H)-one. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Degano, I., et al. (2020). Investigating the fragmentation pathways of β-naphthol pigments using liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 34(11), e8789. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime. PubChem. Retrieved from [Link]

-

EPFL. (n.d.). Web-based application for in silico fragmentation - MS tools. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Ni, C., & Hu, J. (2021). Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry, 5, 467-484. Retrieved from [Link]

-

Jin, H. Y., et al. (2010). 6-Methoxy-3,4-dihydronaphthalen-1(2H)-one oxime. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2504. Retrieved from [Link]

-

NIST. (n.d.). 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 6,7-Dimethyl-3,4-dihydro-1(2H)-naphthalenone;6,7-dimethyl-1-tetralone. Retrieved from [Link]

Sources

- 1. 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19F [nmr.chem.ucsb.edu]

crystal structure of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

An In-depth Technical Guide to the Structural Elucidation of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one and its Analogs

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. While a definitive, publicly available crystal structure for this specific molecule remains to be deposited, this document outlines the requisite experimental and computational methodologies for its elucidation. By synthesizing established protocols with expert insights, this guide serves as an authoritative resource for researchers, medicinal chemists, and drug development professionals engaged in the structural characterization of novel small molecules. The principles and techniques detailed herein are broadly applicable to analogous tetralone derivatives, providing a robust blueprint for structural chemistry investigations.

Introduction: The Significance of the Trifluoromethyl-Tetralone Scaffold

The 6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one scaffold represents a privileged core in medicinal chemistry. The tetralone framework is a common feature in a variety of biologically active compounds, while the trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, capable of significantly modulating a molecule's pharmacokinetic and pharmacodynamic properties. The introduction of a -CF3 group can enhance metabolic stability, increase binding affinity, and improve membrane permeability.

A precise understanding of the three-dimensional structure of molecules containing this scaffold is paramount for rational drug design. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the solid-state conformation and intermolecular interactions of a crystalline compound. This guide will therefore detail the critical steps and considerations for determining the crystal structure of the title compound, from synthesis and crystallization to data analysis and interpretation.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Pathway

A common synthetic route to 6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one involves a Friedel-Crafts acylation of a suitably substituted benzene derivative followed by subsequent cyclization. The purity of the final compound is critical, as impurities can inhibit crystallization or lead to misleading structural data.

Crystallization: A Game of Patience and Precision

The growth of single crystals is often the most challenging step in a structural analysis. The choice of solvent, temperature, and crystallization technique are all critical variables that must be empirically optimized.

Experimental Protocol: Slow Evaporation for Single Crystal Growth

-

Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, dichloromethane). A suitable solvent system is one in which the compound is sparingly soluble.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent mixture at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of microcrystals.

-

Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent over a period of several days to weeks. The ideal location is a vibration-free environment with a stable temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately coat them in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and degradation.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.

Data Collection and Processing

The workflow for single-crystal X-ray diffraction is a well-established process, from mounting the crystal to solving and refining the structure.

Caption: Workflow for Single-Crystal X-ray Diffraction.

Hypothetical Crystallographic Data

While an experimental structure is not available, we can propose a hypothetical set of crystallographic parameters based on similar known structures. This serves as an illustrative example of the data obtained from a successful diffraction experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C11H9F3O |

| Formula Weight | 214.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1000.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.42 |

| R-factor (%) | < 5 |

Structural Analysis: From Data to Insight

The refined crystal structure provides a wealth of information about the molecule's conformation, stereochemistry, and intermolecular interactions.

Molecular Conformation

The tetralone ring system is not planar and can adopt various conformations. The specific conformation observed in the crystal structure will be dictated by the steric and electronic effects of the trifluoromethyl group and the packing forces within the crystal lattice.

Intermolecular Interactions and Crystal Packing

In the absence of strong hydrogen bond donors, the crystal packing of 6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is likely to be governed by weaker interactions such as C-H···O and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

Caption: Potential Intermolecular Interactions.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the structural elucidation of 6-(trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. While a definitive crystal structure is not yet publicly available, the methodologies described provide a clear path forward for its determination. The resulting structural information will be invaluable for understanding the structure-activity relationships of this important class of molecules and for guiding the design of new therapeutic agents. Future work should focus on the synthesis and crystallization of this compound to enable its full structural characterization.

References

The Rising Profile of Trifluoromethylated Tetralones in Medicinal Chemistry: A Technical Guide to Biological Activity

Introduction: The Strategic Convergence of Fluorine and a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Among the myriad of synthetic strategies, the incorporation of fluorine, particularly as a trifluoromethyl (CF₃) group, has emerged as a cornerstone of medicinal chemistry.[1][2] This is due to the unique electronic properties of the CF₃ group, which can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[3] When this powerful functional group is appended to a "privileged scaffold" – a molecular framework known to interact with multiple biological targets – the potential for discovering new therapeutic agents is significantly amplified. The tetralone core, a bicyclic aromatic ketone, represents one such privileged structure, found in a variety of natural products and synthetic compounds with a broad spectrum of bioactivities, including anticancer, antimicrobial, and central nervous system effects.[4][5]

This technical guide provides an in-depth exploration of the biological activity of trifluoromethylated tetralones, a class of compounds situated at the intersection of these two influential domains of medicinal chemistry. We will delve into the rationale behind their design, their synthesis, their diverse biological activities, and the experimental methodologies used to evaluate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this promising class of molecules.

The Trifluoromethyl Group: A Game-Changer in Drug Design

The strategic incorporation of a trifluoromethyl group into a drug candidate is a well-established tactic to enhance its pharmacological properties.[6] The CF₃ group is a strong electron-withdrawing moiety with a compact steric profile, which confers several advantages over a simple methyl group.[1]

Key Physicochemical and Pharmacokinetic Advantages of Trifluoromethylation:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased in vivo half-life of the drug.[7]

-

Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and enhance its interaction with hydrophobic pockets in target proteins.[3]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-receptor interactions and solubility.[2]

-

Improved Binding Affinity: The CF₃ group can participate in various non-covalent interactions, including hydrogen bonds and electrostatic interactions, with biological targets, thereby enhancing binding affinity and potency.[1][8]

These properties collectively contribute to the prevalence of trifluoromethylated compounds in the pharmaceutical market, with numerous FDA-approved drugs containing this critical pharmacophore.[6]

Anticancer Activity of Trifluoromethylated Tetralones: A Promising Frontier

The tetralone scaffold itself is a component of several natural products with cytotoxic and antimitotic activities.[9] The addition of a trifluoromethyl group to this scaffold has the potential to create novel anticancer agents with enhanced efficacy. While research specifically focused on trifluoromethylated tetralones is still emerging, studies on related structures provide compelling evidence for their potential.

For instance, trifluoromethylated chalcones, which share a similar α,β-unsaturated ketone system with some tetralone derivatives, have demonstrated significant anticancer activity.[10] Furthermore, studies on various trifluoromethylated heterocyclic compounds have shown potent antiproliferative effects against a range of cancer cell lines.[11][12]

A study on longifolene-derived tetralone derivatives bearing a 4-(trifluoromethyl)phenyl sulfonyl)-1H-1,2,4-triazole moiety revealed significant antineoplastic activity against several cancer cell lines.[13] Notably, some of these compounds exhibited superior or comparable antitumor activity to the standard chemotherapeutic drug 5-fluorouracil.[13]

Putative Mechanisms of Anticancer Action

The anticancer activity of trifluoromethylated tetralones is likely multifactorial, stemming from both the tetralone core and the CF₃ group. Potential mechanisms include:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Trifluoromethylated compounds have been shown to induce apoptosis in cancer cells through the activation of caspases, a family of proteases central to the apoptotic cascade.[11]

-

Cell Cycle Arrest: Disruption of the normal cell cycle is another key mechanism of anticancer drugs. It is plausible that trifluoromethylated tetralones could induce cell cycle arrest at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Key Signaling Pathways: The tetralone scaffold can be modified to target specific kinases or other enzymes involved in cancer cell signaling pathways. The trifluoromethyl group can enhance the binding of these inhibitors to their targets.[7]

The following diagram illustrates a hypothetical signaling pathway that could be targeted by trifluoromethylated tetralones, leading to apoptosis.

Caption: Hypothetical mechanism of anticancer action for trifluoromethylated tetralones.

Antimicrobial Properties of Trifluoromethylated Tetralones

In addition to their anticancer potential, tetralone derivatives have garnered significant interest for their antimicrobial properties. The incorporation of a trifluoromethyl group can enhance these activities.

A study on novel tetralone derivatives containing an aminoguanidinium moiety investigated the impact of trifluoromethyl substitution on antibacterial activity. While the introduction of one or two halogens (fluorine, chlorine, bromine) or a single trifluoromethyl group on a benzyl substituent resulted in similar antibacterial activity, the presence of two trifluoromethyl groups led to a decrease in activity against Gram-positive bacteria and a loss of activity against Gram-negative bacteria. This highlights the nuanced structure-activity relationships (SAR) that govern the biological effects of these compounds.

Conversely, a study on novel chalcone derivatives demonstrated that compounds with trifluoromethoxy and trifluoromethyl groups possess promising antibacterial and antifungal properties.[10] The enhanced lipophilicity conferred by the fluorine-containing groups is thought to contribute to their potent antimicrobial effects.[10]

The following table summarizes the minimum inhibitory concentrations (MICs) for a selection of trifluoromethylated compounds against various microbial strains, illustrating their potential as antimicrobial agents.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Trifluoromethyl Chalcones | Staphylococcus aureus | Varies | [10] |

| Trifluoromethyl Chalcones | Bacillus subtilis | Varies | [10] |

| Trifluoromethyl Chalcones | Escherichia coli | Varies | [10] |

| Trifluoromethyl Chalcones | Candida albicans | Varies | [10] |

| Aminoguanidinium Tetralones | ESKAPE Pathogens | 0.5 - 32 |

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of novel compounds like trifluoromethylated tetralones requires a systematic and rigorous experimental approach. A tiered workflow is often employed, starting with broad screening assays and progressing to more specific mechanistic studies.

General Workflow for Cytotoxicity Assessment

Caption: A general experimental workflow for evaluating the cytotoxicity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13]

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom sterile tissue culture plates

-

Trifluoromethylated tetralone stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding:

-

Maintain cancer cell lines in a humidified incubator at 37°C with 5% CO₂.

-

Harvest cells in the logarithmic growth phase.

-

Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plates for 24 hours to allow for cell attachment.[13]

-

-

Compound Treatment:

-

Prepare serial dilutions of the trifluoromethylated tetralone in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound.

-

Include vehicle-only controls (e.g., DMSO) and untreated controls.

-

-

Incubation:

-

Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Solubilization:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 3-4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.[13]

-

Conclusion and Future Perspectives

Trifluoromethylated tetralones represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The strategic combination of the biologically active tetralone scaffold with the pharmacokinetically advantageous trifluoromethyl group provides a compelling rationale for their further investigation as anticancer and antimicrobial agents. The available data, though limited to specific derivatives, strongly suggests that this chemical space is ripe for exploration.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of trifluoromethylated tetralones to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to elucidate their modes of action and identify specific molecular targets. As our understanding of this unique class of molecules grows, so too will their potential to be developed into the next generation of therapeutic agents.

References

- 1. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antiproliferative activity of (2R,3R)-disubstituted tetrahydropyrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety | MDPI [mdpi.com]

- 7. Mechanistic studies of a novel antitumor drug, alpha-1,3,5-triglycidyl-s-triazinetrione. Antitumor and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prediction of chemical-induced acute toxicity using in vitro assay data and chemical structure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Top 120 Toxicology in Vitro papers published in 1993 [scispace.com]

- 12. Bio-evaluation of fluoro and trifluoromethyl-substituted salicylanilides against multidrug-resistant S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the synthetic compound 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. As a molecule incorporating a 1-tetralone scaffold and a trifluoromethyl group, it belongs to a class of compounds with significant therapeutic potential. The 1-tetralone core is recognized as a "privileged structure" in medicinal chemistry, forming the basis for a wide array of biologically active agents.[1] The inclusion of the trifluoromethyl moiety is a strategic design element known to enhance critical pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[2][3][4] While the definitive biological target and mechanism of action for this specific molecule are not yet fully elucidated in publicly available literature, this guide will explore the most probable mechanistic pathways based on robust evidence from structurally analogous compounds. We will delve into hypothesized interactions with key cellular targets, including WDR5, topoisomerase IIα, and various enzyme families. Furthermore, this guide will present detailed, field-proven experimental protocols to systematically investigate these hypotheses, providing a self-validating framework for researchers in drug discovery and development.

Introduction: The Structural Rationale for Biological Activity

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a small molecule characterized by two key structural features that underpin its potential for significant biological activity:

-

The 1-Tetralone Core: This bicyclic structure is a versatile scaffold found in numerous pharmaceuticals and natural products with demonstrated anticancer, antidepressant, and antimicrobial properties.[1] Its rigid conformation allows for precise orientation of substituents to interact with biological targets.

-

The Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely employed strategy in modern medicinal chemistry.[5] This group can significantly improve a molecule's pharmacokinetic profile by increasing its metabolic stability and membrane permeability.[4] The strong electron-withdrawing nature of the CF3 group can also influence binding interactions with target proteins.[2][3][6]

Given these features, 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a compelling candidate for further investigation. This guide will now explore its most likely molecular targets and mechanisms of action.

Hypothesized Mechanism 1: Inhibition of WDR5-MLL Interaction

A primary and highly plausible mechanism of action is the inhibition of the WD repeat-containing protein 5 (WDR5). This hypothesis is strongly supported by the documented activity of a closely related analog, 6-(trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one, which is a potent WDR5 inhibitor.[7]

WDR5 is a critical scaffolding protein essential for the assembly of histone methyltransferase complexes, particularly the MLL (Mixed-Lineage Leukemia) complex, which methylates histone H3 at lysine 4 (H3K4).[7] Dysregulation of the WDR5-MLL interaction is a known driver in various cancers, especially MLL-rearranged leukemias.[7]

Proposed Signaling Pathway

In this proposed pathway, 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one would act as a competitive inhibitor at the WDR5-interaction (WIN) site. By occupying this pocket on WDR5, the compound would disrupt the crucial interaction between WDR5 and MLL1, leading to the disassembly of the methyltransferase complex. This would, in turn, reduce H3K4 methylation at the promoters of key oncogenes, such as HOXA9 and MEIS1, leading to transcriptional repression, cell cycle arrest, and ultimately, apoptosis.

Caption: Hypothesized signaling pathway following inhibition of the WDR5-MLL1 interaction.

Experimental Validation Protocol: Target Engagement and Cellular Effects

To validate this hypothesis, a multi-step experimental workflow is required. This self-validating system begins with direct target engagement and progresses to cellular-level consequences.

Caption: Experimental workflow for the evaluation of novel WDR5 inhibitors.

Step-by-Step Methodology:

-

Surface Plasmon Resonance (SPR) for Binding Affinity:

-

Objective: To quantify the direct binding affinity (KD) of the compound to purified WDR5 protein.

-

Protocol:

-

Immobilize recombinant human WDR5 protein onto a sensor chip.

-

Prepare a series of concentrations of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one in a suitable running buffer.

-

Flow the compound solutions over the sensor chip, measuring the change in response units (RU) over time to determine association and dissociation rates.

-

Fit the data to a suitable binding model to calculate the equilibrium dissociation constant (KD).

-

-

Causality: A low nanomolar KD would provide strong evidence of direct and potent target engagement, a prerequisite for a viable inhibitor.

-

-

Histone Methyltransferase (HMT) Assay:

-

Objective: To determine if binding to WDR5 translates into functional inhibition of the MLL complex.

-

Protocol:

-

Assemble the reconstituted MLL histone methyltransferase complex (containing WDR5, MLL1, and other core components).

-

Incubate the complex with a histone H3 substrate and the methyl donor S-adenosylmethionine (SAM), in the presence of varying concentrations of the test compound.

-

Quantify H3K4 methylation using an ELISA-based method or radio-labeled SAM.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of HMT activity.

-

-

Causality: This assay directly links target binding (from SPR) to a functional enzymatic outcome, confirming the compound's inhibitory action on the WDR5-dependent complex.

-

-

Cellular Thermal Shift Assay (CETSA):

-

Objective: To confirm that the compound engages WDR5 within intact cells.

-

Protocol:

-

Treat cultured cancer cells (e.g., an MLL-rearranged leukemia line) with the compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble WDR5 remaining at each temperature using Western blotting.

-

-

Causality: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. A shift in the WDR5 melting curve in compound-treated cells provides direct evidence of target engagement in a physiological context.

-

Hypothesized Mechanism 2: Topoisomerase IIα Poisoning

Another potential mechanism of action is the poisoning of human topoisomerase IIα, an essential enzyme that manages DNA topology during replication and transcription.[8] This hypothesis is based on the activity of novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones, which share a similar dihydronaphthalenone core and act as covalent poisons of this enzyme.[8]

Topoisomerase II poisons don't inhibit the enzyme's function but rather stabilize the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks and cell death.[8]

Proposed Covalent Poisoning Mechanism

The compound may act as a covalent poison, trapping the topoisomerase IIα enzyme in its cleavage complex with DNA. This leads to an accumulation of DNA double-strand breaks, which, if not repaired, will trigger a DNA damage response and ultimately lead to apoptosis.

Experimental Validation Protocol: DNA Cleavage Assay

-

Objective: To determine if the compound increases the level of topoisomerase IIα-mediated DNA cleavage.

-

Protocol:

-

Incubate supercoiled plasmid DNA with purified human topoisomerase IIα in the presence of ATP and varying concentrations of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. A known poison like etoposide should be used as a positive control.

-

Stop the reaction and digest the protein with a proteinase.

-

Analyze the DNA products by agarose gel electrophoresis.

-

-

Causality: An increase in the amount of linear DNA (resulting from a double-strand break) in the presence of the compound indicates its ability to stabilize the cleavage complex, the hallmark of a topoisomerase II poison.

Other Potential Mechanisms of Action

The versatility of the tetralone scaffold suggests other plausible mechanisms that warrant investigation.[1]

| Potential Target Class | Example from Analogs | Rationale for Investigation |

| Steroidogenic Enzymes | Inhibition of P450 aromatase and P450 17 by tetrahydronaphthalene derivatives.[9] | The core structure is amenable to binding within the active sites of cytochrome P450 enzymes. |

| Tyrosinase | Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids act as potent tyrosinase inhibitors.[10] | The phenolic-like structure could chelate copper ions in the tyrosinase active site. |

| Microtubule Dynamics | 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives inhibit tubulin polymerization.[11] | The rigid scaffold could interfere with the protein-protein interactions required for microtubule formation. |

| Sigma Receptors | Chromenone derivatives (structurally distinct but demonstrating scaffold versatility) show high affinity for σ1/σ2 receptors.[12] | The lipophilic nature of the compound could favor binding to these receptors, which are implicated in various CNS disorders. |

Conclusion

6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is a molecule of significant interest due to its privileged chemical scaffold and strategic fluorination. While its precise mechanism of action remains to be definitively established, this guide has outlined the most promising, experimentally tractable hypotheses based on robust data from structurally related compounds. The primary hypothesized mechanism involves the disruption of the WDR5-MLL protein-protein interaction, a pathway of high relevance in oncology.[7] Alternative, yet plausible, mechanisms include topoisomerase IIα poisoning and inhibition of various enzyme families.[8][9][10]

The experimental workflows detailed herein provide a clear and logical framework for researchers to systematically investigate these potential mechanisms. Through a combination of in vitro binding assays, functional enzymatic studies, and cell-based target engagement, the true biological activity of this compound can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

- An In-depth Technical Guide on the Biological Activity of 6-(trifluoromethyl)isoquinolin-1(2H) - Benchchem. (URL: )

- 1-Tetralone Derivatives: Building Blocks for Cutting-Edge Pharmaceuticals and N

- Selected examples of trifluoromethylated heterocycles in fluoro‐pharmaceuticals.

- Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - Frontiers. (URL: )

- 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one - MySkinRecipes. (URL: )

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (URL: )

- Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - NIH. (URL: )

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: _)

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed. (URL: )

- 6-(Trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one - CymitQuimica. (URL: )

- The effect of enzyme inhibition on the metabolism and activation of tacrine by human liver microsomes - PubMed. (URL: )

- Synthesis and antitumor activity of 6-trifluoromethylcyclophosphamide and rel

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: )

- 3,4-Dihydronaphthalen-1-one (3,4-Dihydro-1(2H)-naphthalenone) - MedchemExpress.com. (URL: )

- Inhibition of retinoic acid metabolising enzymes by 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)

- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PubMed Central. (URL: )

- Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC. (URL: )

- Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed. (URL: )

- Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed. (URL: )

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. jelsciences.com [jelsciences.com]

- 6. scienceopen.com [scienceopen.com]

- 7. benchchem.com [benchchem.com]

- 8. Novel trifluoromethylated 9-amino-3,4-dihydroacridin-1(2H)-ones act as covalent poisons of human topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydronaphthalenes: influence of heterocyclic substituents on inhibition of steroid enzymes P450 arom and P450 17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1-benzylidene-3,4-dihydronaphthalen-2-one as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry. The trifluoromethyl group, in particular, offers a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one, a key building block in the synthesis of novel therapeutic agents. We will delve into its synthesis, characterization, and potential applications, with a focus on the practical insights required for laboratory and developmental work.

Compound Identification and Physicochemical Properties

Molecular Formula: C₁₁H₉F₃O[1]

Molecular Weight: 214.18 g/mol [1]

IUPAC Name: 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

Synonyms: 6-(TRIFLUOROMETHYL)-2,3,4-TRIHYDRONAPHTHALEN-1-ONE, 3,4-DIHYDRO-6-(TRIFLUOROMETHYL)-1(2H)-NAPHTHALENONE[3]

Physicochemical Data Summary:

| Property | Value | Source |

| Boiling Point | 261.2±40.0°C at 760 mmHg | [1] |

| Storage Conditions | 2-8°C, store under inert gas | [1] |

The Strategic Importance in Medicinal Chemistry

The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl group at the 6-position of the tetralone ring system imparts several advantageous properties that are highly sought after in drug design.[4][5][6]

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to an increased half-life of drug candidates, allowing for less frequent dosing regimens.[4]

Increased Lipophilicity: The trifluoromethyl group enhances the lipophilicity of a molecule, which can improve its ability to cross cell membranes and increase its bioavailability.[4]

Modulation of Electronic Properties: As a strong electron-withdrawing group, the trifluoromethyl substituent can significantly alter the electronic environment of the aromatic ring, influencing the pKa of nearby functional groups and potentially enhancing binding affinity to biological targets.[4]

These properties make 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one a valuable intermediate for the synthesis of a wide range of potential therapeutics, including but not limited to, enzyme inhibitors and receptor modulators. For instance, the structurally similar 6-(trifluoromethoxy)-3,4-dihydronaphthalen-1(2H)-one is utilized in the preparation of histone demethylase inhibitors.[7]

Synthesis of 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one

The primary synthetic route to 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one is through an intramolecular Friedel-Crafts acylation of a suitable precursor. The logical starting material for this cyclization is 4-(4-(trifluoromethyl)phenyl)butanoic acid.

Retrosynthetic Analysis

The synthesis can be conceptually broken down as follows:

Caption: Retrosynthetic approach for the target molecule.

Proposed Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for the synthesis of tetralones from phenylbutyric acid derivatives. Researchers should optimize conditions for their specific setup.

Starting Material: 4-(4-(Trifluoromethyl)phenyl)butanoic acid (CAS: 136295-01-7)[8]

Reagents and Solvents:

-

Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (for workup)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-(4-(trifluoromethyl)phenyl)butanoic acid.

-

Addition of Cyclizing Agent: Add an excess of polyphosphoric acid (typically 10-20 times the weight of the starting material) to the flask. Alternatively, Eaton's reagent can be used as the solvent and cyclizing agent.

-

Reaction: Heat the mixture with stirring. The reaction temperature and time will need to be optimized. Typical conditions range from 80°C to 120°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one.

Mechanistic Insights

The intramolecular Friedel-Crafts acylation proceeds via the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution onto the trifluoromethyl-substituted benzene ring.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Analytical Characterization (Self-Validating System)

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 6-(Trifluoromethyl)-3,4-dihydronaphthalen-1(2H)-one. The following data would be expected:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons, with splitting patterns influenced by the trifluoromethyl group, as well as signals for the three methylene groups of the dihydronaphthalenone core.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the trifluoromethyl group, which will appear as a quartet due to C-F coupling), and the aliphatic carbons.

-

¹⁹F NMR: The fluorine NMR will show a singlet corresponding to the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound (214.18 g/mol ). Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the tetralone ring.

Infrared (IR) Spectroscopy